An In-depth Technical Guide to [1-(3-Fluorophenyl)cyclohexyl]methanamine (CAS 1184777-90-9): A Predictive Analysis Based on Arylcyclohexylamine Chemistry
An In-depth Technical Guide to [1-(3-Fluorophenyl)cyclohexyl]methanamine (CAS 1184777-90-9): A Predictive Analysis Based on Arylcyclohexylamine Chemistry
Disclaimer: The compound [1-(3-Fluorophenyl)cyclohexyl]methanamine (CAS 1184777-90-9) is a sparsely documented research chemical. Direct experimental data on its properties and biological activity are not available in peer-reviewed literature. This guide provides a predictive analysis based on established principles of medicinal chemistry and the well-characterized pharmacology of the broader arylcyclohexylamine class of compounds. All subsequent information is inferred from studies on structurally related analogs.
Introduction
[1-(3-Fluorophenyl)cyclohexyl]methanamine is a member of the arylcyclohexylamine chemical class, a group of compounds renowned for their diverse pharmacological activities, primarily targeting the central nervous system (CNS).[1] The parent compound of this class, phencyclidine (PCP), was initially developed as a dissociative anesthetic but was later withdrawn due to its significant psychotomimetic side effects.[2][3] This led to extensive research into its analogs, such as ketamine, which found a lasting place in medicine.[2]
The structure of [1-(3-Fluorophenyl)cyclohexyl]methanamine is notable for three key features: the core arylcyclohexylamine scaffold, a primary aminomethyl group, and a fluorine atom at the meta-position of the phenyl ring. These modifications from prototypical compounds like PCP suggest a unique pharmacological profile. This guide will synthesize data from related compounds to project the physicochemical properties, likely synthetic routes, potential pharmacological actions, and analytical profile of this specific molecule for researchers and drug development professionals.
Physicochemical Properties: A Comparative Overview
The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including lipophilicity and basicity, which in turn affects its pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion).[4][5]
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₁₃H₁₈FN | Derived from its chemical structure. |
| Molecular Weight | 207.29 g/mol | Calculated from the molecular formula. |
| Lipophilicity (LogP) | ~3.3 (Predicted) | The presence of the fluorine atom is expected to increase lipophilicity compared to its non-fluorinated analog, (1-phenylcyclohexyl)methanamine.[6][7] This can enhance its ability to cross the blood-brain barrier.[8][9] |
| pKa | ~9.5 - 10.5 (Estimated) | The primary amine group is basic. The electron-withdrawing effect of the 3-fluorophenyl group may slightly decrease the basicity compared to the non-fluorinated analog. Fluorine substitution is known to reduce the basicity of nearby functional groups.[4][10] |
| Physical Form | Likely a solid at room temperature | The hydrochloride salt of the parent compound, (1-phenylcyclohexyl)methylamine, is a solid.[11] |
Synthesis and Chemical Reactivity
A plausible synthetic route for [1-(3-Fluorophenyl)cyclohexyl]methanamine can be extrapolated from established methods for similar 1-arylcyclohexanemethanamines.[11] The most direct approach involves the reduction of a nitrile intermediate.
Proposed Synthetic Pathway
The synthesis would likely begin with the reaction of 3-fluorophenylmagnesium bromide with cyclohexanecarbonitrile, followed by the reduction of the resulting α-aminonitrile. A more common and higher-yield approach for related compounds involves the Strecker synthesis or a variation thereof, followed by nitrile reduction. A well-documented method for the non-fluorinated analog involves the catalytic reduction of 1-phenylcyclohexane carbonitrile.[11]
Experimental Protocol: Proposed Synthesis of [1-(3-Fluorophenyl)cyclohexyl]methanamine
-
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclohexanecarbonitrile.
-
To a solution of 3-fluorophenylacetonitrile in a suitable aprotic solvent (e.g., THF, Et₂O), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperature (e.g., 0 °C) to form the carbanion.
-
Add 1,5-dibromopentane to the reaction mixture and allow it to warm to room temperature to facilitate the intramolecular cyclization, forming the cyclohexyl ring.
-
Quench the reaction with water and extract the product with an organic solvent. Purify the resulting 1-(3-fluorophenyl)cyclohexanecarbonitrile using column chromatography.
-
-
Step 2: Reduction of the Nitrile.
-
Dissolve the 1-(3-fluorophenyl)cyclohexanecarbonitrile from Step 1 in a suitable solvent like methanol containing ammonia.[11]
-
Add a reduction catalyst, such as Raney Nickel.[11]
-
Hydrogenate the mixture under pressure (H₂ gas) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter off the catalyst and concentrate the filtrate under reduced pressure.
-
-
Step 3: Purification and Salt Formation (Optional).
-
The crude product, [1-(3-Fluorophenyl)cyclohexyl]methanamine, can be purified by distillation or chromatography.
-
For easier handling and improved stability, the product can be precipitated as its hydrochloride salt by treating a solution of the free base with methanolic HCl.[11]
-
Caption: Proposed two-step synthesis of the target compound.
Predicted Pharmacological Profile
The pharmacology of arylcyclohexylamines is complex, with activities primarily at the NMDA receptor, but also potentially at dopamine transporters and other receptors.[1][12]
Primary Mechanism of Action: NMDA Receptor Antagonism
The defining characteristic of the arylcyclohexylamine class is non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor.[2][13][14] These compounds bind to a site within the receptor's ion channel (the "PCP binding site"), blocking the influx of calcium and thus inhibiting glutamatergic neurotransmission.[2][13] This action is responsible for the dissociative, anesthetic, and analgesic effects of drugs like PCP and ketamine.[2][15] It is highly probable that [1-(3-Fluorophenyl)cyclohexyl]methanamine also acts as an NMDA receptor antagonist.
Caption: Predicted mechanism of NMDA receptor antagonism.
Influence of the 3-Fluoro Substituent
The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance drug properties.[5][6][16]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence can block sites of metabolic oxidation.[4] Fluorination of the phenyl ring may increase the metabolic half-life of the compound compared to its non-fluorinated parent.
-
Blood-Brain Barrier (BBB) Penetration: Increased lipophilicity due to the fluorine atom can improve penetration into the CNS, a critical factor for drugs targeting brain receptors.[8][9]
-
Binding Affinity: Fluorine's high electronegativity alters the electronic distribution of the phenyl ring, which can influence how the molecule interacts with its binding site.[4] Studies on fluorinated arylcycloheptylamines have shown that the position of fluorine (e.g., 3-fluoro vs. 4-fluoro) can significantly impact binding affinity at the NMDA receptor, with a 3-fluoro primary amine in one series showing the highest affinity.[17] This suggests the 3-fluoro substitution on our target compound could be favorable for potent NMDA receptor binding.
Potential for Other Receptor Interactions
While NMDA receptor antagonism is the primary expected mechanism, arylcyclohexylamines can also interact with other targets:
-
Dopamine Transporter (DAT): Some arylcyclohexylamines inhibit the reuptake of dopamine, contributing to stimulant effects.[1][12]
-
Sigma Receptors: PCP and some analogs are known to bind to sigma receptors, which may contribute to their psychotomimetic effects.[1][15]
The primary amine structure of [1-(3-Fluorophenyl)cyclohexyl]methanamine is a significant deviation from many potent PCP-like compounds that feature a tertiary amine (e.g., piperidine). This structural change might reduce its affinity for the PCP binding site while potentially increasing its affinity for monoamine transporters.
Analytical and Characterization Methods
The identification and quantification of arylcyclohexylamines in research and forensic settings rely on a suite of standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the identification of novel psychoactive substances, providing both retention time and a mass fragmentation pattern that serves as a chemical fingerprint.[18][19]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offering high sensitivity and selectivity, LC-MS/MS is particularly useful for quantifying these compounds in complex biological matrices like blood and urine.[18][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of a newly synthesized compound, confirming the connectivity of atoms and the position of substituents like the fluorine atom.[19]
Safety and Toxicology (Inferred)
Given the absence of specific data, the toxicological profile of [1-(3-Fluorophenyl)cyclohexyl]methanamine must be inferred from the known risks of PCP and its analogs.[3][21]
Potential Acute Effects:
-
CNS: Dissociative anesthesia, confusion, agitation, hallucinations, paranoia, and potentially violent or bizarre behavior are hallmark effects of this class.[21][22]
-
Cardiovascular: Sympathomimetic effects such as hypertension and tachycardia are common.[21]
-
Motor: Ataxia, nystagmus (involuntary eye movement), and muscle rigidity can occur.[21][22]
Potential Chronic Effects:
-
Abuse Potential: Like other NMDA antagonists with euphoric effects, this compound likely possesses a high potential for abuse and dependence.[23]
-
Neurotoxicity: Long-term use of PCP has been associated with cognitive deficits and memory impairment.[22]
Handling Precautions: Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, in a well-ventilated area or fume hood.
Conclusion and Future Directions
[1-(3-Fluorophenyl)cyclohexyl]methanamine, CAS 1184777-90-9, is a structurally intriguing member of the arylcyclohexylamine family. While direct experimental data is lacking, a comprehensive analysis of its structural components allows for a scientifically-grounded predictive profile.
It is projected to be a lipophilic, centrally-active compound that functions primarily as an NMDA receptor antagonist . The 3-fluoro substitution is likely to enhance its metabolic stability and brain penetration, and may confer high binding affinity. The primary amine moiety represents a key structural variable that could modulate its potency and selectivity compared to well-known tertiary amine analogs like PCP.
To validate this predictive profile, future research should focus on:
-
Chemical Synthesis and Analytical Characterization: A confirmed synthesis and full characterization by NMR, GC-MS, and IR spectroscopy.
-
In Vitro Pharmacology: Receptor binding assays to determine its affinity and selectivity for the NMDA receptor, as well as for dopamine, serotonin, and norepinephrine transporters, and sigma receptors.
-
In Vivo Studies: Evaluation in animal models to characterize its behavioral effects (e.g., locomotor activity, drug discrimination) and assess its anesthetic, analgesic, and potential psychotomimetic properties.
-
Metabolic Profiling: Incubation with human liver microsomes or hepatocytes to identify major metabolic pathways and potential for drug-drug interactions.
This foundational research is essential to fully understand the chemical and biological nature of this compound and to determine if it holds any potential for therapeutic development or poses a risk as a substance of abuse.
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